molecular formula C23H21N3O4S B4659420 2-[(5Z)-5-[(4-Butoxyphenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate

2-[(5Z)-5-[(4-Butoxyphenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate

Cat. No.: B4659420
M. Wt: 435.5 g/mol
InChI Key: VKSPXHQQKHSMQO-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-[(4-Butoxyphenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(4-Butoxyphenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Formation of the Thiazole Ring: The triazole ring is then fused with a thiazole ring through a condensation reaction with α-haloketones.

    Introduction of the Butoxyphenyl Group: The butoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-butoxyphenyl bromide.

    Formation of the Phenyl Acetate Group: Finally, the phenyl acetate group is introduced through an esterification reaction with phenyl acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(4-Butoxyphenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-[(5Z)-5-[(4-Butoxyphenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate has various scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers or nanomaterials, due to its ability to form stable structures.

    Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other complex organic molecules, dyes, or agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(4-Butoxyphenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate
  • 2-[(5Z)-5-[(4-Ethoxyphenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate

Uniqueness

The uniqueness of 2-[(5Z)-5-[(4-Butoxyphenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate lies in its specific functional groups and their arrangement, which impart distinct chemical properties and potential applications. The butoxyphenyl group, in particular, may enhance its lipophilicity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

[2-[(5Z)-5-[(4-butoxyphenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-3-4-13-29-17-11-9-16(10-12-17)14-20-22(28)26-23(31-20)24-21(25-26)18-7-5-6-8-19(18)30-15(2)27/h5-12,14H,3-4,13H2,1-2H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSPXHQQKHSMQO-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5Z)-5-[(4-Butoxyphenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate
Reactant of Route 2
Reactant of Route 2
2-[(5Z)-5-[(4-Butoxyphenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate
Reactant of Route 3
Reactant of Route 3
2-[(5Z)-5-[(4-Butoxyphenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate
Reactant of Route 4
Reactant of Route 4
2-[(5Z)-5-[(4-Butoxyphenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[(5Z)-5-[(4-Butoxyphenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate
Reactant of Route 6
Reactant of Route 6
2-[(5Z)-5-[(4-Butoxyphenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate

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